2-Methylquinolin-8-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
Description
2-Methylquinolin-8-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a heterocyclic organic compound combining a quinoline moiety with a substituted pyrimidine ring. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual aromatic interactions. However, the provided evidence lacks direct data on its synthesis, physical properties, or biological activity, necessitating reliance on analogous compounds for comparative analysis .
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-9-6-7-10-4-3-5-12(13(10)19-9)22-15(21)14-11(17)8-18-16(20-14)23-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWTYINACIZGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=NC(=NC=C3Cl)SC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves a multi-step process:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with methylthiol in the presence of a base like sodium hydride.
Coupling of Quinoline and Pyrimidine Rings: The final step involves coupling the quinoline and pyrimidine rings through esterification, using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the quinoline ring, converting them to amines.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base like triethylamine (TEA) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylquinolin-8-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or allosteric site, modulate receptor activity by acting as an agonist or antagonist, and intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogues
For instance, 2-chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile () shares structural similarities with the target compound, particularly in its pyrimidine core and chlorine substitution. Key differences include:
- Substituent Diversity: The target compound features a methylsulfanyl group at position 2 of the pyrimidine ring, which may enhance lipophilicity compared to the amino-linked phenyl group in ’s compound.
B. Mercury-Containing Compounds ()
While unrelated in biological function, mercury compounds such as chloro-[5-chloro-2-(ethoxycarbonylamino)phenyl]mercury () highlight the importance of halogen and sulfur substituents in coordination chemistry. The target compound’s 5-chloro and methylsulfanyl groups may similarly influence metal-binding affinity, though mercury’s toxicity limits direct pharmacological parallels.
Crystallographic Analysis Tools
Structural comparisons often rely on crystallographic software like SHELX () and ORTEP/WinGX (–5). For example:
- SHELXL : Used for refining small-molecule structures, enabling precise determination of bond lengths and angles in analogues .
- ORTEP-III : Visualizes anisotropic displacement parameters, critical for comparing conformational stability between the target compound and its derivatives .
Research Findings and Limitations
The absence of direct experimental data for 2-Methylquinolin-8-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate in the provided evidence necessitates cautious extrapolation:
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